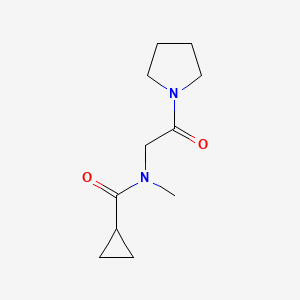
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopropanecarboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to selectively target cancer cells that are dependent on the nucleolar stress response, making it a promising therapeutic agent for cancer treatment.
Wirkmechanismus
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopropanecarboxamide inhibits RNA polymerase I transcription by binding to the G-quadruplex DNA structures that are present in the nucleolar organizer regions of the genome. This results in the disruption of ribosomal RNA synthesis, leading to nucleolar stress and subsequent apoptosis of cancer cells.
Biochemical and Physiological Effects
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopropanecarboxamide has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. It has also been shown to decrease the levels of nucleolar proteins, resulting in the inhibition of ribosomal RNA synthesis and subsequent nucleolar stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopropanecarboxamide is its selectivity for cancer cells that are dependent on the nucleolar stress response. This makes it a promising therapeutic agent for cancer treatment. However, one limitation is that it may not be effective against cancer cells that do not rely on the nucleolar stress response for survival.
Zukünftige Richtungen
For the study of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopropanecarboxamide include further investigation of its mechanism of action and potential therapeutic applications in other types of cancer. Additionally, the development of more potent and selective inhibitors of RNA polymerase I transcription may lead to improved cancer treatments.
Synthesemethoden
The synthesis of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopropanecarboxamide involves a multi-step process starting from commercially available starting materials. The key step involves the reaction of 2-oxo-2-pyrrolidin-1-ylacetic acid with N-methylcyclopropanecarboxamide in the presence of a coupling reagent. The resulting product undergoes further purification to yield the final compound.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic application in cancer treatment. It has been shown to selectively target cancer cells that are dependent on the nucleolar stress response, making it a promising agent for the treatment of various types of cancer, including breast, ovarian, and hematological malignancies.
Eigenschaften
IUPAC Name |
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-12(11(15)9-4-5-9)8-10(14)13-6-2-3-7-13/h9H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDFGMTZCBNYNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Cyclobutanecarbonyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone](/img/structure/B7506780.png)
![2-[(E)-3-phenylprop-2-enyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7506786.png)
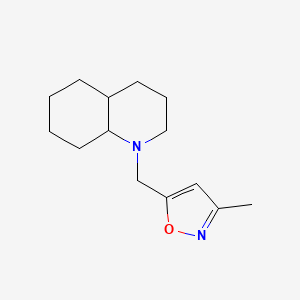
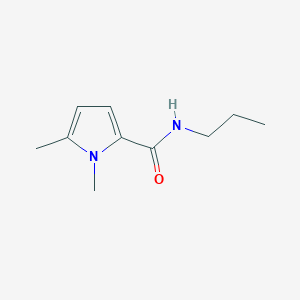
![2-Methyl-5-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7506809.png)
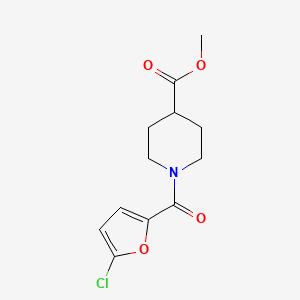
![3,3-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]butan-1-one](/img/structure/B7506813.png)
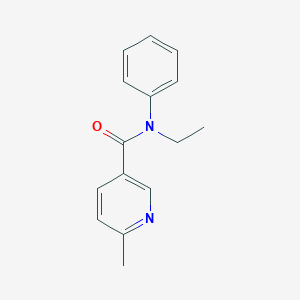
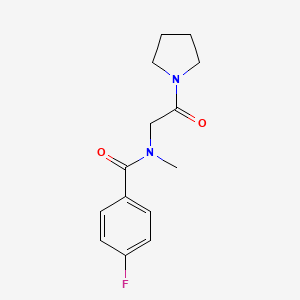

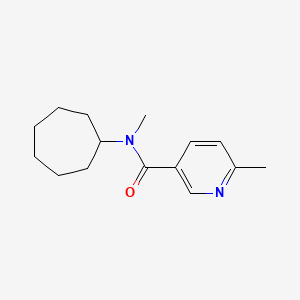
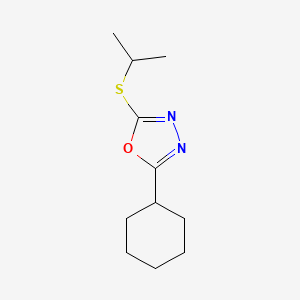
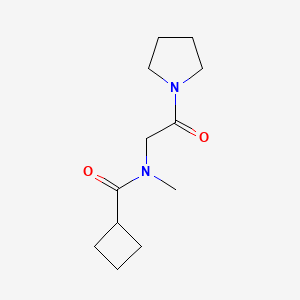
![1-[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506878.png)